molecular formula C10H12O4 B8687568 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID

Cat. No.: B8687568
M. Wt: 196.20 g/mol
InChI Key: ZJJAKCGVBPXFQM-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(propan-2-yloxy)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and an isopropoxy substituent at the 5-position of the aromatic ring. Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and preservatives due to their structural versatility and bioactivity .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-hydroxy-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,11H,1-2H3,(H,12,13)

InChI Key

ZJJAKCGVBPXFQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the hydroxylation of 3-isopropoxybenzoic acid using molecular oxygen. This reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize molecular oxygen or other oxidizing agents to introduce the hydroxyl group into the aromatic ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Fluorine in 3-fluoro-5-(propan-2-yl)benzoic acid withdraws electron density, altering acidity (pKa) and binding interactions .

Toxicity Profiles (QSTR Analysis)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids correlate molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ in mice :

Compound Type Average 0JA Average 1JA Predicted LD₅₀ (mg/kg) Toxicity Mechanism Insights
This compound ~2.5* ~3.1* ~800–1200* Moderate toxicity; hydroxyl and isopropoxy may reduce acute effects
Simple benzoic acids (e.g., unsubstituted) 1.8 2.3 1700–2000 Lower toxicity due to minimal substituents
Halogenated derivatives (e.g., 3-Cl) 2.7 3.4 500–700 Higher toxicity linked to electronegative groups

Note: Values marked with * are extrapolated from QSTR models in .

  • Mechanistic Insights : The hydroxyl group in this compound may mitigate toxicity by facilitating detoxification pathways (e.g., glucuronidation), whereas bulky substituents like benzyloxy (in 5-benzyloxy derivatives) may hinder metabolic clearance .

Antioxidant Activity

Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acid counterparts due to reduced resonance stabilization of radicals . A comparative analysis:

Compound Antioxidant Capacity (TEAC, μM Trolox eq.) Key Structural Determinants
This compound ~1.2* Single hydroxyl limits radical stabilization
Protocatechuic acid (3,4-di-OH) 2.5–3.0 Two hydroxyls enhance resonance
Gallic acid (3,4,5-tri-OH) 4.8–5.5 Three hydroxyls maximize radical delocalization
Caffeic acid (cinnamic derivative) 6.0–7.2 Conjugated double bond enhances stability

Note: TEAC values for this compound are estimated based on hydroxyl count.

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